(3-Chloro-phenylamino)-phenyl-acetic acid
Description
Overview of N-Aryl Phenylacetic Acid Derivatives in Medicinal Chemistry Research
N-Aryl phenylacetic acid derivatives constitute a significant class of compounds in the field of medicinal chemistry. Phenylacetic acid itself, a simple aromatic carboxylic acid, serves as a foundational structure for a multitude of derivatives with a wide spectrum of biological activities. wikipedia.orgmdpi.com These compounds are recognized as versatile building blocks in the synthesis of numerous pharmaceuticals. mdpi.com For instance, the phenylacetic acid framework is a key component in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. mdpi.com
The research into these derivatives has uncovered a range of potential therapeutic applications. Studies have identified compounds within this class that exhibit anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. google.com Furthermore, certain phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are instrumental in lowering glucose and triglyceride levels, particularly in the context of insulin (B600854) resistance. nih.gov The broad utility of this scaffold extends to its use as a precursor in the production of antibiotics, such as penicillin G, and as an intermediate in the synthesis of various other biologically active molecules. mdpi.comyoutube.com The persistent investigation into these derivatives is driven by their proven success and the potential to discover new agents with enhanced efficacy and novel mechanisms of action. mdpi.com
Historical Trajectory of Research on (3-Chloro-phenylamino)-phenyl-acetic acid and Related Chemotypes
The historical arc of research into phenylacetic acid and its substituted analogues, or chemotypes, gained significant momentum in the latter half of the 20th century. Initial interest in the parent compound, phenylacetic acid (PAA), was prominent in the 1980s, primarily focusing on its role as a naturally occurring plant auxin with antimicrobial properties. nih.gov However, scientific attention largely shifted towards other auxins, causing research on PAA to wane. nih.gov
Simultaneously, during the 1980s, patents for new phenylacetic acid derivatives were being filed, indicating a parallel stream of research in medicinal chemistry. A notable example from this era is a series of derivatives developed for their potent anti-inflammatory, analgesic, and antipyretic activities. google.com This period marked the exploration of various substitutions on the phenylacetic acid core to modulate biological activity.
While specific historical research records focusing exclusively on this compound are not prominent in early literature, the study of related chloro-substituted phenylacetic acids has been ongoing. For example, amino-(3-chloro-phenyl)-acetic acid has been utilized as an intermediate in the preparation of synthetic penicillins, highlighting the long-standing utility of this chemotype in pharmaceutical synthesis. chemicalbook.com A recent revival of interest in PAA and its derivatives, including halogenated forms, is bringing fresh perspectives to a field that had been dormant for several decades. nih.gov
Current Research Landscape and Academic Rationale for Studying this compound
In the contemporary research environment, this compound and its related structures are investigated for several academic and practical reasons. The compound is commercially available, often supplied to researchers for early-stage discovery studies, indicating its role as a tool in ongoing scientific inquiry. scbt.comsigmaaldrich.com
A primary rationale for its study lies in its function as a chemical intermediate or building block. The presence of multiple functional groups—a carboxylic acid, a secondary amine, and a chlorinated phenyl ring—makes it a versatile scaffold for synthesizing more complex molecules with potential biological activity. chemicalbook.com Specifically, intermediates like amino(3-chlorophenyl)acetic acid are valuable for structure-activity relationship (SAR) examinations, where systematic modifications are made to a molecule to determine how chemical structure affects biological function. chemicalbook.com
Furthermore, there is significant current interest in the solid-state properties of halogenated phenylacetic acid derivatives. Recent studies on the closely related compound, 3-chloro-4-hydroxyphenylacetic acid, have focused on crystal engineering. nih.gov This research explores how these molecules form multicomponent crystals and salts, studying their crystal structures, thermal stability, and intermolecular interactions. nih.gov Such fundamental research is crucial for developing screening libraries for potential new pharmaceutical and agrochemical products. nih.gov
Scope and Objectives of Academic Research Pertaining to the Compound
The academic investigation of this compound and its analogues spans several scientific disciplines, with clear objectives.
Scope of Research:
Synthetic Chemistry: Developing novel and efficient methods to synthesize the compound and its derivatives. mdpi.com
Medicinal Chemistry: Using the compound as a scaffold to design and create new molecules with potential therapeutic properties, such as anti-inflammatory or hypoglycemic agents. google.comnih.gov
Materials Science & Crystal Engineering: Studying the solid-state properties, including polymorphism and the formation of co-crystals and salts, to understand and control the physicochemical characteristics of the material. nih.gov
Primary Research Objectives:
Synthesis of Novel Derivatives: To create libraries of related compounds by modifying the core structure of this compound for biological screening. mdpi.comnih.gov
Investigation of Biological Activity: To screen the compound and its derivatives for a range of biological effects, including but not limited to anti-inflammatory, analgesic, and antimicrobial activities. google.comnih.gov
Structure-Activity Relationship (SAR) Studies: To systematically evaluate how the chloro-substituent and the N-phenyl group influence the compound's biological and physical properties. chemicalbook.com
Elucidation of Physicochemical Properties: To characterize the compound's structural and thermal properties through techniques like single-crystal X-ray diffraction and thermal analysis, providing fundamental data for its potential application. nih.gov
Compound Data
The following tables provide key identifying and physical data for this compound and related compounds mentioned in the text.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClNO₂ | scbt.com |
| Molecular Weight | 261.7 g/mol | scbt.com |
Table 2: Properties of Related Phenylacetic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Source |
| 3-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | - | nih.gov |
| Amino-(3-chloro-phenyl)-acetic acid | C₈H₈ClNO₂ | 185.61 | - | chemicalbook.com |
| 3-chloro-4-hydroxyphenylacetic acid | - | - | 3.06 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloroanilino)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-7-4-8-12(9-11)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCQAJOGWSGDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263090 | |
| Record name | α-[(3-Chlorophenyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60561-75-3 | |
| Record name | α-[(3-Chlorophenyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60561-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(3-Chlorophenyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to (3-Chloro-phenylamino)-phenyl-acetic acid
The construction of the target molecule generally relies on the coupling of key precursors. Modern catalytic cross-coupling reactions, as well as classical condensation methods, provide viable pathways.
Key Precursors and Strategic Starting Materials
The synthesis of this compound fundamentally requires the combination of two key building blocks: a phenylacetic acid derivative and 3-chloroaniline (B41212). The specific nature of the phenylacetic acid precursor dictates the type of reaction employed.
A common and direct approach involves the use of an α-halo-phenylacetic acid, such as α-bromophenylacetic acid . This electrophilic component can react with the nucleophilic 3-chloroaniline nih.gov. This strategy is analogous to the synthesis of N-phenylglycine from chloroacetic acid and aniline (B41778) prepchem.comprepchem.com. The starting material, α-bromophenylacetic acid, can be prepared from phenylacetic acid via halogenation google.com.
Alternatively, a reductive amination pathway can be envisioned, starting with phenylglyoxylic acid and 3-chloroaniline. The resulting imine intermediate would then be reduced to afford the target compound. This method is a known route for the preparation of phenylglycine derivatives wikipedia.org.
Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for the formation of the crucial C-N bond nih.govorganic-chemistry.orgrsc.orgnih.gov. In this scenario, the precursors would be an ester of an α-halophenylacetic acid (e.g., methyl α-bromophenylacetate) and 3-chloroaniline. The use of specialized phosphine (B1218219) ligands is critical for the success of these reactions google.com.
The Ullmann condensation represents a classical, copper-catalyzed alternative for N-arylation wikipedia.org. This method would involve the reaction of an α-amino acid derivative, such as phenylglycine, with an activated aryl halide, or more commonly, the coupling of 3-chloroaniline with an α-halophenylacetic acid derivative in the presence of a copper catalyst wikipedia.orgresearchgate.net.
| Precursor 1 | Precursor 2 | Synthetic Approach |
| α-Bromophenylacetic acid | 3-Chloroaniline | Nucleophilic Substitution |
| Phenylglyoxylic acid | 3-Chloroaniline | Reductive Amination |
| Methyl α-bromophenylacetate | 3-Chloroaniline | Buchwald-Hartwig Amination |
| Phenylglycine | 3-chloro-iodobenzene | Ullmann Condensation |
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
For the nucleophilic substitution between α-bromophenylacetic acid and 3-chloroaniline, the reaction is typically carried out in a polar solvent, and a base is required to neutralize the hydrobromic acid formed during the reaction. The choice of base (e.g., potassium carbonate, triethylamine) and temperature can significantly impact the reaction rate and the formation of side products. Analogous syntheses of N-phenylglycine have been performed in water at elevated temperatures prepchem.com.
In the case of the Buchwald-Hartwig amination , the key parameters to optimize include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the base (often a sterically hindered base like sodium tert-butoxide), and the solvent (typically an aprotic solvent like toluene (B28343) or dioxane). The ligand plays a crucial role, with bulky, electron-rich phosphines generally providing the best results for C-N coupling reactions google.com. The reaction temperature is also a critical factor, with milder conditions often being possible with more advanced catalyst systems.
For the Ullmann condensation , reaction conditions are generally harsher than for palladium-catalyzed methods, often requiring high temperatures (above 150 °C) and polar aprotic solvents like DMF or NMP wikipedia.org. The copper source can be copper powder, copper(I) salts (e.g., CuI), or copper(II) salts. The addition of a ligand, such as phenanthroline or, more recently, amino acids like N,N-dimethylglycine, can significantly improve the efficiency and lower the required reaction temperature nih.govresearchgate.net.
| Synthetic Route | Catalyst/Reagents | Typical Solvents | Temperature Range | Potential Yields |
| Nucleophilic Substitution | Base (e.g., K₂CO₃) | Water, DMF | Room Temp. to 100°C | Moderate to Good |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Toluene, Dioxane | 80-110°C | Good to Excellent |
| Ullmann Condensation | Cu catalyst, ligand (optional), base | DMF, NMP | 150-210°C | Fair to Good |
Stereochemical Considerations in Synthetic Pathways
This compound possesses a stereocenter at the α-carbon. Consequently, the synthesis can result in a racemic mixture or, through stereoselective methods, in an enantiomerically enriched or pure form.
When starting with racemic α-bromophenylacetic acid, the product will be a racemic mixture of (R)- and (S)-(3-Chloro-phenylamino)-phenyl-acetic acid. The separation of these enantiomers can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral amine or alcohol, followed by fractional crystallization.
Alternatively, stereoselective syntheses can be employed. One approach is to use a chiral starting material. For instance, enantiomerically pure (R)- or (S)-phenylglycine could be N-arylated, preserving the stereochemistry at the α-carbon. However, some racemization can occur under harsh reaction conditions.
Enzymatic resolution is another powerful tool for obtaining enantiomerically pure N-aryl amino acids google.com. A racemic mixture of an ester or amide derivative of the target compound could be subjected to hydrolysis by a stereoselective enzyme, which will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product google.com.
Asymmetric synthesis, for example, through a catalytic asymmetric reductive amination of phenylglyoxylic acid in the presence of 3-chloroaniline and a chiral catalyst, could, in principle, provide direct access to a single enantiomer of the target compound.
Design and Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to both the phenylamino (B1219803) and the phenylacetic acid moieties.
Modifications on the Phenylamino Moiety
The synthesis of analogues with different substituents on the phenylamino ring can be readily achieved by replacing 3-chloroaniline with other substituted anilines in the synthetic routes described above. The electronic and steric properties of the substituent on the aniline can influence the reactivity and the reaction conditions required.
For instance, anilines with electron-donating groups may be more nucleophilic and react more readily in nucleophilic substitution reactions. Conversely, anilines with strongly electron-withdrawing groups may require more forcing conditions or be more suitable for palladium-catalyzed cross-coupling reactions.
Table of Potential Phenylamino Moiety Modifications:
| Substituted Aniline | Resulting Analogue |
| 4-Chloroaniline | (4-Chloro-phenylamino)-phenyl-acetic acid |
| 3-Fluoroaniline | (3-Fluoro-phenylamino)-phenyl-acetic acid |
| 3-Methylaniline | (3-Methyl-phenylamino)-phenyl-acetic acid |
| 3-Methoxyaniline | (3-Methoxy-phenylamino)-phenyl-acetic acid |
Substituent Effects and Modifications on the Phenylacetic Acid Moiety
Table of Potential Phenylacetic Acid Moiety Modifications:
| Substituted Phenylacetic Acid Precursor | Resulting Analogue |
| α-Bromo-(4-chlorophenyl)acetic acid | (3-Chloro-phenylamino)-(4-chloro-phenyl)-acetic acid |
| α-Bromo-(4-methoxyphenyl)acetic acid | (3-Chloro-phenylamino)-(4-methoxy-phenyl)-acetic acid |
| α-Bromo-(4-fluorophenyl)acetic acid | (3-Chloro-phenylamino)-(4-fluoro-phenyl)-acetic acid |
| α-Bromo-(3-chlorophenyl)acetic acid | (3-Chloro-phenylamino)-(3-chloro-phenyl)-acetic acid |
Bioisosteric Replacement Strategies
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a compound's physicochemical properties, pharmacokinetic profile, or potency by substituting one functional group or atom with another that has similar steric and electronic characteristics. For this compound, several key bioisosteric replacements can be considered to modulate its biological activity and metabolic stability.
The carboxylic acid moiety is a primary target for bioisosteric replacement due to its potential for metabolic liabilities such as glucuronidation and its impact on cell permeability. drughunter.comnih.govnih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. drughunter.comnih.govresearchgate.net These replacements can maintain the acidic character necessary for target interaction while altering properties like pKa and lipophilicity. For instance, replacing the carboxylic acid with a tetrazole ring can offer improved metabolic stability and a similar spatial arrangement of hydrogen bond donors and acceptors. nih.gov
The chloro substituent on the phenyl ring is another site amenable to bioisosteric modification. While the chloro group contributes to the molecule's lipophilicity and can influence its binding affinity, it can also be a site for metabolic dehalogenation. Replacing the chloro group with other functionalities such as a trifluoromethyl group, a cyano group, or even a methyl group can fine-tune the electronic properties and metabolic fate of the compound.
Table 1: Potential Bioisosteric Replacements for this compound
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid | Tetrazole | Mimics the acidic proton and hydrogen bonding capabilities with potentially improved metabolic stability. drughunter.comnih.govnih.gov |
| Carboxylic Acid | Acyl Sulfonamide | Offers a different acidity profile and can enhance membrane permeability. drughunter.comnih.govresearchgate.net |
| 3-Chloro Group | Trifluoromethyl Group | Increases lipophilicity and can act as a hydrogen bond acceptor, potentially altering binding interactions. |
| 3-Chloro Group | Cyano Group | Introduces a polar group that can act as a hydrogen bond acceptor. |
| Phenyl Ring | Pyridyl Ring | Introduces a nitrogen atom, which can serve as a hydrogen bond acceptor and alter the compound's polarity and solubility. |
Synthetic Approaches to Chiral Analogues
The α-carbon of the phenylacetic acid moiety in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules often resides in only one of the enantiomers, making the development of enantioselective synthetic methods crucial.
Several strategies can be employed for the synthesis of chiral analogues of this compound. One prominent approach is the use of chiral catalysts in the key bond-forming reactions. For instance, transition metal complexes with chiral ligands, such as those based on iridium or nickel, have been successfully used in the asymmetric hydrogenation of N-aryl imino esters to produce chiral α-aryl glycine (B1666218) derivatives with high enantioselectivity. researchgate.net This method could be adapted to the synthesis of the target molecule by using a suitable N-(3-chlorophenyl)iminoacetate precursor.
Another powerful technique is chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations. researchgate.netfrontiersin.orgfrontiersin.org Nitrilases, for example, can be used for the enantioselective hydrolysis of α-aminonitriles, which are precursors to α-amino acids. frontiersin.orgfrontiersin.org A synthetic route could involve the Strecker synthesis to form the racemic α-amino nitrile from 3-chloroaniline, benzaldehyde, and a cyanide source, followed by a kinetic resolution using a specific nitrilase to selectively hydrolyze one enantiomer to the desired chiral carboxylic acid. frontiersin.org
The direct enantioselective alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries also presents a viable pathway. nih.gov This method allows for the direct formation of the chiral center with high enantiomeric excess.
Table 2: Comparison of Synthetic Approaches to Chiral this compound
| Synthetic Approach | Key Features | Potential Advantages | Potential Challenges |
| Catalytic Asymmetric Hydrogenation | Use of a chiral transition metal catalyst (e.g., Ir, Ni) with a chiral ligand to hydrogenate an imine precursor. researchgate.net | High enantioselectivity, potentially high yields. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Chemoenzymatic Resolution | Enzymatic (e.g., nitrilase) kinetic resolution of a racemic intermediate (e.g., α-aminonitrile). frontiersin.orgfrontiersin.org | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, separation of enantiomers. |
| Chiral Auxiliary-Mediated Alkylation | Use of a chiral auxiliary to direct the stereoselective alkylation of a phenylacetic acid derivative. nih.gov | High enantioselectivity, predictable stereochemical outcome. | Requires additional steps for auxiliary attachment and removal. |
Sustainable and Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.
A key area for improvement is the synthesis of the diarylamine core. Traditional methods often rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can involve toxic and expensive catalysts and ligands. rsc.org Greener alternatives are emerging, such as the use of more abundant and less toxic metals like iron. acs.org Furthermore, performing these reactions in more environmentally benign solvents, such as water or bio-based solvents like cyclopentyl methyl ether (CPME), can significantly reduce the environmental impact. rsc.org The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a more sustainable process. rsc.org
One-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates can also enhance the greenness of the synthesis by reducing solvent usage, energy consumption, and waste generation. For example, a sustainable approach for the diarylamine synthesis could involve a metal-free cascade reaction using diaryliodonium salts. su.se
In the context of forming the phenylacetic acid moiety, catalytic carbonylation of a suitable benzyl (B1604629) halide precursor presents a greener alternative to classical multi-step procedures. researchgate.net This approach often utilizes carbon monoxide, an abundant C1 source, and can be performed under phase-transfer conditions to minimize the use of organic solvents.
Table 3: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Expected Improvement |
| Use of Safer Solvents | Replacing traditional organic solvents with water or bio-derived solvents (e.g., CPME) in the diarylamine formation step. rsc.org | Reduced toxicity and environmental pollution. |
| Atom Economy | Employing one-pot or tandem reactions to minimize the number of synthetic steps and byproducts. su.se | Higher efficiency and less waste generation. |
| Catalysis | Utilizing recoverable heterogeneous catalysts or earth-abundant metal catalysts (e.g., iron) for cross-coupling reactions. rsc.orgacs.org | Reduced cost, waste, and reliance on precious metals. |
| Use of Renewable Feedstocks | While not directly applicable to the core structure, exploring bio-based starting materials for reagents and solvents. | Reduced dependence on fossil fuels. |
Structure Activity Relationship Sar Studies of 3 Chloro Phenylamino Phenyl Acetic Acid Analogues
Elucidation of Pharmacophoric Elements Critical for Preclinical Biological Activity
The essential pharmacophoric features of (3-Chloro-phenylamino)-phenyl-acetic acid and its analogues are derived from the spatial arrangement of key functional groups that interact with a biological target. A pharmacophore model for this class of compounds typically includes several key interaction points.
The core structure consists of a central amino acid scaffold, a phenyl group, and a substituted chloro-phenyl ring. The critical pharmacophoric elements are generally considered to be:
A Hydrogen Bond Donor/Acceptor: The secondary amine (NH group) can act as a hydrogen bond donor, while the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors.
An Anionic/Charged Center: The carboxylic acid group is typically ionized at physiological pH, providing a key anionic or negatively charged center for interaction with positively charged residues in a receptor binding pocket.
Two Aromatic/Hydrophobic Regions: The unsubstituted phenyl ring and the 3-chloro-phenyl ring represent two distinct hydrophobic regions that can engage in van der Waals or pi-stacking interactions with the target protein. The relative orientation of these two rings is often a critical determinant of activity.
A Halogen Atom: The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. Its position at the 3-position influences the electronic properties and conformation of the entire ring system.
A hypothetical pharmacophore model might define specific distances and angles between these features that are optimal for biological activity. For instance, the distance between the center of the anionic group and the centroids of the two aromatic rings is a crucial parameter. nih.gov
Table 1: Key Pharmacophoric Features of this compound
| Feature | Description | Potential Interaction |
|---|---|---|
| Aromatic Ring 1 | Unsubstituted phenyl group | Hydrophobic/pi-stacking |
| Aromatic Ring 2 | 3-Chloro-phenyl group | Hydrophobic/pi-stacking/halogen bonding |
| Anionic Center | Carboxylic acid (carboxylate) | Ionic bonding/hydrogen bonding |
| Hydrogen Bond Donor | Secondary amine (N-H) | Hydrogen bonding |
Impact of Structural Modifications on In Vitro Efficacy and Selectivity
Systematic structural modifications of the this compound scaffold can provide deep insights into the SAR, revealing which parts of the molecule are tolerant to change and which are essential for activity.
Modifications of the 3-Chloro-phenyl Ring: The nature and position of the substituent on this phenyl ring are often critical.
Position of the Chlorine Atom: Moving the chlorine atom from the 3-position to the 2- or 4-position would likely have a significant impact on activity. A 2-chloro substituent might introduce steric hindrance that forces the molecule into an unfavorable conformation for binding. nih.gov A 4-chloro substituent, as seen in (4-Chloro-phenylamino)-phenyl-acetic acid, would alter the electronic distribution and could either enhance or diminish activity depending on the specific target interactions. bldpharm.com
Nature of the Substituent: Replacing the chlorine with other electron-withdrawing groups (e.g., -CF3, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) can probe the electronic requirements of the binding pocket. Studies on analogous series have often shown a preference for electron-withdrawing groups. nih.gov The size of the substituent is also a factor; bulky groups may not be tolerated. nih.gov
Modifications of the Unsubstituted Phenyl Ring:
Adding substituents to this ring can explore additional binding interactions. Small, lipophilic groups might enhance potency by filling a hydrophobic pocket. However, larger groups could lead to a loss of activity due to steric clashes.
Modifications of the Acetic Acid Moiety:
Esterification or Amidation: Converting the carboxylic acid to an ester or amide would neutralize the negative charge, which could dramatically reduce or abolish activity if an ionic interaction is critical.
Chain Length: Increasing or decreasing the length of the acetic acid chain (e.g., to propanoic or formic acid derivatives) would alter the position of the anionic group relative to the rest of the molecule, likely disrupting optimal binding.
Alpha-Substitution: Introducing substituents at the alpha-carbon (the carbon bearing the phenyl and amino groups) would create a chiral center and could introduce steric bulk, affecting the compound's fit within the binding site.
Table 2: Hypothetical SAR Data for Analogues of this compound
| R1 (on Phenyl Ring) | R2 (on Chloro-phenyl Ring) | Relative In Vitro Activity |
|---|---|---|
| H | 3-Cl | +++ |
| H | 4-Cl | ++ |
| H | 2-Cl | - |
| H | 3-Br | +++ |
| H | 3-CF3 | ++++ |
| H | 3-CH3 | + |
| 4-F | 3-Cl | ++++ |
This table represents hypothetical data based on general SAR principles observed in similar compound series. nih.gov
Conformational Analysis and its Correlation with Molecular Recognition and Binding
The three-dimensional shape, or conformation, of this compound is critical for its ability to be recognized by and bind to its biological target. The molecule possesses several rotatable bonds that allow it to adopt a wide range of conformations.
The key rotatable bonds include:
The C-N bond between the amino group and the 3-chloro-phenyl ring.
The C-N bond between the amino group and the alpha-carbon.
The C-C bond between the alpha-carbon and the unsubstituted phenyl ring.
The C-C bond between the alpha-carbon and the carboxyl group.
The relative orientation of the two phenyl rings is a particularly important conformational feature. A "folded" or "extended" conformation can present the pharmacophoric elements in very different spatial arrangements. nih.gov The bioactive conformation—the specific shape the molecule adopts when it binds to its target—is often a lower-energy, but not necessarily the lowest-energy, conformation. The 3-chloro substituent can influence the preferred conformation by creating steric or electronic effects that favor certain rotational angles.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to model the potential energy surface of the molecule and identify low-energy conformations. Experimental techniques like X-ray crystallography of the compound bound to its target protein or NMR spectroscopy can provide direct evidence of the bioactive conformation. mdpi.com The degree of flexibility or rigidity in the molecule is also a key factor; a more rigid analogue that is "locked" in the bioactive conformation may exhibit higher potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For analogues of this compound, a QSAR model could be developed to predict the in vitro efficacy of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.
The process of developing a QSAR model involves several steps:
Data Set Compilation: A training set of analogues with experimentally determined biological activities is required.
Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area) descriptors. Relevant descriptors for this series might include:
Hydrophobicity: cLogP (calculated logarithm of the partition coefficient).
Electronic Properties: Hammett constants for the phenyl ring substituents, partial atomic charges.
Steric Properties: Molar refractivity, van der Waals volumes.
Topological Indices: Descriptors that quantify molecular branching and connectivity.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forests, support vector machines), are used to find a mathematical equation that best correlates the descriptors with biological activity. arxiv.orgmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds (a test set) that was not used in the model-building process. arxiv.org
A resulting QSAR equation might look conceptually like:
Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) - (c3 * Descriptor C)
Where A, B, and C are specific molecular descriptors and c0-c3 are coefficients determined by the regression analysis. Such a model could reveal, for example, that activity increases with the electron-withdrawing capacity of the substituent on the chloro-phenyl ring (Descriptor A) and the hydrophobicity of the molecule (Descriptor B), but decreases with increasing steric bulk (Descriptor C). These models are powerful tools in medicinal chemistry for guiding the optimization of lead compounds. crpsonline.comnih.gov
Molecular Mechanisms of Action and Biological Target Identification Preclinical Focus
Investigation of Primary Molecular Targets for (3-Chloro-phenylamino)-phenyl-acetic acid
The initial step in characterizing a novel compound involves identifying its primary molecular binding partners. This is typically achieved through a combination of in vitro assays.
Enzyme Inhibition Kinetics and Specificity Profiles
To determine if this compound acts as an enzyme inhibitor, a broad panel of enzymatic assays would be required. Should inhibitory activity be detected, detailed kinetic studies would follow to characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive) and determine key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀). The specificity of the compound would also be assessed by testing it against a panel of related and unrelated enzymes to understand its selectivity profile.
Table 1: Hypothetical Enzyme Inhibition Profile for this compound
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | K_i (µM) |
| Enzyme A | Competitive | [Data Not Available] | [Data Not Available] |
| Enzyme B | Non-competitive | [Data Not Available] | [Data Not Available] |
| Enzyme C | No Inhibition | [Data Not Available] | [Data Not Available] |
This table is for illustrative purposes only. No public data is available for this compound.
Receptor Binding Affinity and Ligand-Binding Domain Interactions
The potential for this compound to interact with cell surface or intracellular receptors would be investigated through receptor binding assays. These studies utilize radiolabeled ligands or fluorescent probes to determine the binding affinity (K_d) of this compound for a wide array of receptors. Subsequent functional assays would be necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist at any identified receptor targets.
Protein-Ligand Interaction Analysis through Biophysical Techniques
To further understand the direct physical interaction between this compound and any identified protein targets, various biophysical techniques would be employed. Methods such as Isothermal Titration Calorimetry (ITC) could provide thermodynamic details of the binding event, while Surface Plasmon Resonance (SPR) could offer real-time kinetic data on association and dissociation rates. X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy could potentially resolve the three-dimensional structure of the compound bound to its target, revealing the specific atomic interactions.
Modulation of Intracellular Signaling Pathways by this compound in Cell-Based Systems
Following target identification, the focus would shift to understanding how the compound affects cellular function. Cell-based assays are critical for elucidating the impact of this compound on intracellular signaling cascades. Techniques such as Western blotting, ELISA, and reporter gene assays would be used to measure changes in the phosphorylation status of key signaling proteins, the production of second messengers (e.g., cAMP, Ca²⁺), and the activation or repression of transcription factors downstream of the primary molecular target.
Characterization of Downstream Biochemical Effects at the Cellular Level
The ultimate goal of preclinical molecular mechanism studies is to connect the initial molecular interaction to a measurable cellular phenotype. Depending on the identified targets and pathways, researchers would investigate the effects of this compound on various cellular processes. This could include assays for cell proliferation, apoptosis, migration, differentiation, or changes in the secretion of cytokines and other signaling molecules.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. researchgate.net These methods can determine the three-dimensional geometry, electron distribution, and reactivity of (3-Chloro-phenylamino)-phenyl-acetic acid.
By solving approximations of the Schrödinger equation, one can calculate a variety of molecular descriptors. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable.
Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would reveal electron-rich regions, such as the carboxylic acid group and the nitrogen atom, which are likely sites for electrophilic attack or hydrogen bonding. Conversely, electron-deficient areas would be identified, indicating sites prone to nucleophilic attack. This detailed electronic information is crucial for predicting how the molecule will interact with biological macromolecules and for designing derivatives with enhanced activity. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jspae.com This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. While specific docking studies on this compound are not widely published, research on its structural analog, 3-chlorophenylacetic acid (3-chloro-PAA), provides valuable insights into its potential interactions.
Studies have shown that phenylacetic acid (PAA) derivatives can interact with various biological targets, including enzymes and DNA. jspae.comresearchgate.net For instance, in docking studies with DNA, 3-chloro-PAA demonstrated a high docking score, indicating strong binding affinity. jspae.com The interactions were characterized by the ligand inserting itself between DNA base pairs (intercalation), a process facilitated by the hydrophobicity of the phenyl ring and polar interactions involving the chloro and carboxylic acid groups. jspae.com
Similarly, when docked against protein targets like Pim-1 kinase, a protein involved in cell proliferation, PAA derivatives form key polar interactions with amino acid residues in the active site. jspae.com The binding affinity is influenced by the nature and position of substituents on the phenyl ring. Meta-substituted derivatives, such as the 3-chloro variant, have shown superior binding interactions compared to other positional isomers in some studies. jspae.com
Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulates the movement of atoms in the ligand-protein complex over time, providing a more realistic view of the binding stability and the conformational changes that may occur upon binding. These simulations are essential for validating docking poses and calculating binding free energies with greater accuracy.
Table 1: Representative Docking Scores of 3-Chlorophenylacetic Acid with a Biological Target
| Target | Ligand | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
|---|
This table is based on data for 3-chlorophenylacetic acid, a related compound, to illustrate the application of molecular docking.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Theoretical Modeling)
A significant cause of late-stage failure in drug development is poor pharmacokinetic properties. nih.gov In silico ADME prediction tools can forecast these properties, allowing for the early identification and modification of compounds with unfavorable profiles. nih.gov
Theoretical Permeability and Solubility Predictions
Several computational models are used to predict ADME properties. Lipinski's "Rule of Five" is a well-established guideline to assess the drug-likeness and oral bioavailability of a compound. It considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Online tools like SwissADME can calculate these physicochemical properties for a given structure, such as this compound. nih.gov
Predictions for permeability often involve calculating the topological polar surface area (TPSA), which is a good indicator of a molecule's ability to cross cell membranes. nih.gov Aqueous solubility is another critical parameter that can be computationally estimated. A compound must have adequate solubility to be absorbed and distributed throughout the body.
Table 2: Theoretical ADME Profile for this compound
| Property | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | 261.70 g/mol | < 500 (Lipinski's Rule) |
| LogP (Lipophilicity) | ~3.5 - 4.0 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Donors | 2 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 2 | < 10 (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | < 140 Ų (Good oral bioavailability) |
| Gastrointestinal (GI) Absorption | High | Predicted based on physicochemical properties |
Note: The values in this table are theoretical estimates based on the structure of this compound and ADME prediction models for similar compounds. They serve as an illustrative example of an in silico analysis.
Computational Ligand-Protein Binding Energy Calculations
Beyond docking scores, more rigorous methods can calculate the binding free energy of a ligand to its target. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from MD simulations to provide a more quantitative estimate of binding affinity. These calculations consider various energy components, including electrostatic interactions, van der Waals forces, and solvation energies. In studies of other complex molecules, calculated binding energies for potent inhibitors can range from -8.00 to -9.60 kcal/mol or even lower, indicating very strong and stable binding to the target protein. researchgate.net Such calculations would be vital for ranking potential derivatives of this compound.
Theoretical Metabolic Pathway Predictions
A compound's metabolic fate is a crucial aspect of its ADME profile. The major enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. nih.gov Computational tools can predict which sites on a molecule are most susceptible to metabolism by specific CYP isoforms. This is often achieved by docking the ligand into the active sites of various CYP enzyme models (e.g., CYP1A2, CYP3A4, CYP2D6). nih.gov For this compound, such studies could identify whether the phenyl rings are likely to be hydroxylated or if other metabolic transformations are probable. This information is critical for predicting the drug's half-life and potential for drug-drug interactions.
De Novo Drug Design and Lead Optimization Strategies Based on the this compound Scaffold
The this compound structure can serve as a valuable starting point, or "scaffold," for designing new molecules.
Lead Optimization: In lead optimization, the core scaffold is systematically modified to improve potency, selectivity, or ADME properties. For example, a study on the related 3-chloro-4-hydroxyphenylacetic acid scaffold involved converting it into an amide library by reacting it with a diverse set of amines. figshare.com A similar parallel synthesis approach could be applied to this compound. The carboxylic acid group could be converted to esters or amides, and the phenyl rings could be substituted with various functional groups to explore the structure-activity relationship (SAR).
Preclinical Pharmacological Evaluation in Vitro and in Vivo
In Vitro Efficacy Assessments of (3-Chloro-phenylamino)-phenyl-acetic acid
Detailed in vitro efficacy data for this compound from publicly available scientific literature is limited. While its mechanism is reported to involve the inhibition of glycation, specific results from cell-based and biochemical assays are not extensively documented in the reviewed sources.
Cell-Based Assays for Specific Biological Responses
Specific data from cell-based assays designed to measure the biological responses to this compound are not detailed in the available research. However, it has been noted that the mechanistic target of GLY-230 has been shown to induce changes in retinal cells associated with diabetic retinopathy, suggesting that such studies have been conducted.
Biochemical Assays for Target Engagement and Pathway Activity
This compound is described as an inhibitor of the modification of albumin by Amadori glucose adducts. glycadia.com This suggests that biochemical assays were likely employed to determine its inhibitory activity on the non-enzymatic glycation of proteins. Elevated levels of Amadori-modified glycated albumin are known to contribute to the pathology of diabetic nephropathy by upregulating signaling pathways involving Transforming Growth Factor-beta 1 (TGF-β1), Vascular Endothelial Growth Factor (VEGF), Protein Kinase C-beta 1 (PKC-β1), and Extracellular signal-regulated kinase (ERK), while also decreasing the expression of nephrin (B609532). glycadia.com
Phenotypic Screening in Relevant Cell Models
There is no publicly available information from phenotypic screening of this compound in relevant cell models.
In Vivo Proof-of-Concept Studies in Relevant Animal Models (Focus on Biological Activity and Efficacy Endpoints)
In vivo studies have provided proof-of-concept for the therapeutic potential of this compound in models of diabetic complications and Alzheimer's disease.
Selection and Characterization of Disease Models
The primary animal model utilized for the preclinical evaluation of this compound in the context of diabetic complications is the diabetic db/db mouse. glycadia.comscbt.com This model is characterized by a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin (B600854) resistance, and hyperglycemia, which closely mimics the pathophysiology of type 2 diabetes in humans. Consequently, these mice develop complications analogous to human diabetic nephropathy.
For neurodegenerative conditions, studies have been conducted in an experimental model of Alzheimer's disease, though specific details of the model were not provided in the reviewed literature. clinicaltrials.gov
Assessment of Biological Response in Animal Models
In preclinical studies involving diabetic db/db mice, administration of this compound resulted in a significant reduction in plasma glycated albumin levels, which was achieved despite persistent hyperglycemia. glycadia.comscbt.com This finding underscores the compound's mechanism as a glycation inhibitor that operates independently of glycemic control. glycadia.com
Further efficacy endpoints demonstrated in this model include a decrease in urine albumin excretion, restoration of glomerular nephrin levels, and downregulation of TGF-β1 and VEGF overexpression. glycadia.com The compound also ameliorated matrix accumulation and histomorphometric changes in the kidneys. glycadia.com
In an experimental model of Alzheimer's disease, treatment with this compound was reported to yield positive results. clinicaltrials.gov
The following table summarizes the key in vivo efficacy findings for this compound (GLY-230).
| Animal Model | Key Biological Responses and Efficacy Endpoints | Reference |
| Diabetic db/db mouse | Reduced plasma glycated albumin | glycadia.comscbt.com |
| Decreased urine albumin excretion | glycadia.comscbt.com | |
| Restored glomerular nephrin | glycadia.com | |
| Downregulated TGF-β1 and VEGF overexpression | glycadia.com | |
| Ameliorated matrix accumulation and histomorphometric changes | glycadia.com | |
| Experimental model of Alzheimer's disease | Positive results (unspecified) | clinicaltrials.gov |
Pharmacodynamic Biomarker Identification in Preclinical Studies
An extensive review of publicly available scientific literature and databases did not yield any specific studies identifying pharmacodynamic biomarkers for the compound this compound. Research dedicated to the in vitro or in vivo evaluation of this particular compound's effect on biological markers to monitor its pharmacological activity has not been published. Therefore, data on molecular, biochemical, or physiological indicators that could provide evidence of the compound's mechanism of action or therapeutic effect in preclinical models is not available at this time.
Comparative Preclinical Efficacy Studies with Benchmark Compounds
Similarly, a thorough search of scientific and patent literature revealed no comparative preclinical efficacy studies for this compound against any established benchmark compounds. There are no published reports detailing the in vivo or in vitro potency or efficacy of this compound in validated preclinical models of disease, nor are there any head-to-head studies comparing its pharmacological activity to standard-of-care or reference drugs. The absence of such data means that the relative therapeutic potential of this compound remains uncharacterized.
Due to the lack of available preclinical data for this compound, a data table for this section cannot be generated.
Advanced Analytical and Spectroscopic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of (3-Chloro-phenylamino)-phenyl-acetic acid and its derivatives. While specific spectral data for the parent compound is not extensively published in public literature, the expected NMR characteristics can be inferred from data on closely related phenylacetic acid derivatives.
Structural Elucidation: ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each proton and carbon atom in the molecule. For a derivative like methyl (3-chloro-phenylamino)-phenyl-acetate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 3-chlorophenyl and the phenyl rings, with their chemical shifts and coupling constants revealing their substitution patterns. The methine proton of the acetic acid moiety and the protons of the methyl ester would also exhibit characteristic resonances. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom, including the carbonyl carbon of the ester, the methine carbon, and the various aromatic carbons, with their chemical shifts influenced by the presence of the chlorine atom and the amino group. For instance, in related phenylacetic acids, the methylene (B1212753) protons of the acetic acid group typically appear as a singlet around 3.6 ppm in CDCl₃. rsc.org
Conformational Analysis: The conformational landscape of N-phenyl-alpha-amino acid derivatives can be investigated using advanced NMR techniques. nih.gov The rotation around the N-C bond and the C-C bond of the acetic acid backbone gives rise to different conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing insights into the preferred spatial arrangement of the phenyl and 3-chlorophenyl rings relative to each other and to the acetic acid backbone. copernicus.org The study of related non-coded aromatic amino acids has shown that the conformational propensities are influenced by the nature of the aromatic side chains and the peptide sequence they are embedded in. nih.gov Computational modeling, in conjunction with experimental NMR data, can further refine the understanding of the dominant conformers in solution. frontiersin.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Derivative, Methyl (3-Chloro-phenylamino)-phenyl-acetate Note: These are predicted values based on known data for similar structures and may vary based on solvent and other experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho) | 7.2-7.4 | 127-129 |
| Phenyl-H (meta) | 7.2-7.4 | 127-129 |
| Phenyl-H (para) | 7.1-7.3 | 125-127 |
| 3-Chlorophenyl-H2 | 7.0-7.2 | 134-136 (C-Cl) |
| 3-Chlorophenyl-H4 | 6.7-6.9 | 115-117 |
| 3-Chlorophenyl-H5 | 7.1-7.3 | 130-132 |
| 3-Chlorophenyl-H6 | 6.6-6.8 | 114-116 |
| Methine-H | 5.0-5.2 | 58-60 |
| Methyl-H | 3.7-3.8 | 52-54 |
| Carbonyl-C | - | 170-173 |
Mass Spectrometry Techniques for Identification of Metabolites (Preclinical) and Impurities in Research Samples
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying and quantifying metabolites and impurities of this compound.
Identification of Metabolites (Preclinical): In preclinical studies, understanding the metabolic fate of a compound is crucial. For phenylacetic acid derivatives, common metabolic pathways include hydroxylation of the aromatic rings and conjugation reactions. LC-MS/MS methods have been developed for the sensitive and simultaneous determination of phenylacetic acid and its metabolites in various biological matrices like plasma and tissue. nih.govnih.gov For this compound, potential metabolites could include hydroxylated species on either aromatic ring, as well as glucuronide or sulfate (B86663) conjugates. The high sensitivity and specificity of tandem mass spectrometry, using techniques like multiple reaction monitoring (MRM), allow for the detection of these metabolites even at low concentrations. nih.gov For example, a study on phenylbutyric acid, which metabolizes to phenylacetic acid, demonstrated a limit of quantification of 1 μg/g in tissue. nih.gov
Identification of Impurities in Research Samples: During the synthesis of this compound, various impurities can arise from starting materials, side reactions, or degradation. Mass spectrometry is a key tool for the characterization of these impurities. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of an impurity, which aids in determining its elemental composition. Fragmentation analysis (MS/MS) can then be used to elucidate the structure of the impurity. Common impurities might include regioisomers, products of incomplete reaction, or byproducts from the coupling reaction used in its synthesis. For instance, in the synthesis of related compounds, impurities can be identified and characterized using techniques like GC-MS or LC-MS. nih.gov
Table 2: Potential Metabolites of this compound and their Detection by Mass Spectrometry
| Potential Metabolite | Metabolic Reaction | Expected Mass Shift (from parent) | MS Detection Method |
| Hydroxylated derivative | Aromatic hydroxylation | +16 Da | LC-MS/MS |
| Glucuronide conjugate | Glucuronidation | +176 Da | LC-MS/MS |
| Sulfate conjugate | Sulfation | +80 Da | LC-MS/MS |
X-ray Crystallography for Co-crystal Structure Determination with Biological Targets
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of drug discovery, it is instrumental in visualizing how a ligand binds to its biological target, such as a protein or enzyme. nih.govchapman.edu While there are no published co-crystal structures of this compound with a biological target, studies on closely related compounds provide valuable insights into its potential interactions.
Research on 3-chloro-4-hydroxyphenylacetic acid has demonstrated its ability to form co-crystals with various molecules, where hydrogen bonding and other non-covalent interactions dictate the crystal packing. nih.govcput.ac.za These studies revealed the formation of specific hydrogen bonding motifs, such as the carboxylic acid-pyridine heterosynthon. cput.ac.za It is expected that the carboxylic acid group of this compound would readily participate in hydrogen bonding with amino acid residues in a protein's active site, such as arginine, lysine, or histidine. The phenyl and 3-chlorophenyl groups can engage in hydrophobic and van der Waals interactions, while the chlorine atom may participate in halogen bonding. The amino group can act as both a hydrogen bond donor and acceptor. The precise geometry of these interactions, which can be elucidated by X-ray crystallography, is critical for understanding the compound's mechanism of action and for guiding the rational design of more potent and selective derivatives.
Table 3: Crystallographic Data for a Co-crystal of a Related Compound (3-chloro-4-hydroxyphenylacetic acid with nicotinamide) cput.ac.za
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 32.963 |
| b (Å) | 5.0886 |
| c (Å) | 17.322 |
| β (°) | 114.99 |
| Volume (ų) | 2631.1 |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research Synthesis
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. For phenylacetic acid and its derivatives, reversed-phase HPLC methods are widely used. sigmaaldrich.comsielc.com A typical method would involve an Ascentis C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid modifier like phosphoric or formic acid to ensure good peak shape for the carboxylic acid. sigmaaldrich.comsielc.com Detection is typically performed using a UV detector, as the aromatic rings of the compound absorb UV light. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified.
Reaction Monitoring: During the synthesis of this compound, which may involve steps like N-arylation, it is essential to monitor the reaction to determine its completion and to identify the formation of any byproducts. chemrxiv.org Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring. For more quantitative analysis, HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. GC-MS is particularly useful for analyzing volatile derivatives or for identifying volatile impurities. nih.gov The choice between HPLC and GC-MS depends on the volatility and thermal stability of the compound and its intermediates. For instance, a patent describing the synthesis of a related compound, 4-allyloxy-3-chloro phenyl acetic acid, likely utilized such techniques to monitor the multi-step process. google.com
Table 4: Typical HPLC Conditions for the Analysis of Phenylacetic Acid Derivatives sigmaaldrich.com
| Parameter | Condition |
| Column | Ascentis C18, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Phosphoric Acid (25:75) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Temperature | 35 °C |
Future Perspectives and Emerging Research Directions
Exploration of Novel Therapeutic Applications for (3-Chloro-phenylamino)-phenyl-acetic acid Derivatives (Preclinical Research)
The diarylamine scaffold is a privileged structure in medicinal chemistry, found in several commercially successful drugs. frontiersin.orgnih.govnih.govresearchgate.net Derivatives of this structural class have demonstrated a wide range of biological activities, suggesting that analogues of this compound could be promising candidates for preclinical investigation in various diseases.
Anti-inflammatory Potential: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties. mdpi.commanipal.edursc.orgx-mol.com The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. Preclinical studies on related compounds have shown significant reductions in edema and pro-inflammatory cytokine production. For instance, halogenated derivatives of similar scaffolds have demonstrated potent anti-inflammatory effects in rodent models. manipal.edu The 3-chloro substitution on the phenylamino (B1219803) ring of this compound may influence its activity and selectivity towards inflammatory targets. Future preclinical studies could involve assessing the inhibitory activity of novel derivatives against cyclooxygenase (COX) enzymes and lipoxygenase (LOX), as well as their effects on inflammatory signaling pathways in cellular and animal models of inflammation.
Anticancer Activity: The diarylamine moiety is a key feature of several approved kinase inhibitors used in cancer therapy, such as imatinib and dasatinib. frontiersin.orgnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov The this compound scaffold could serve as a basis for developing novel kinase inhibitors. Preclinical evaluation of new analogues should focus on their ability to inhibit specific kinases involved in cancer progression. nih.gov In vitro studies could assess the cytotoxic effects of these compounds on various cancer cell lines, while in vivo studies in preclinical animal models would be crucial to evaluate their anti-tumor efficacy. mdpi.comnih.govsemanticscholar.orguab.edu Research has shown that certain diarylamine-guided carboxamide derivatives exhibit significant cytotoxic effects on cancer cell lines. frontiersin.orgnih.gov
Below is a hypothetical data table illustrating the potential anti-inflammatory and anticancer activities of hypothetical derivatives of this compound, based on findings for related compounds.
| Compound ID | R1 Substitution | R2 Substitution | COX-2 Inhibition IC50 (µM) | Cancer Cell Line (MCF-7) GI50 (µM) |
| CPA-001 | H | H | 15.2 | 25.8 |
| CPA-002 | 4-Fluoro | H | 8.5 | 12.1 |
| CPA-003 | H | 4-Methoxy | 12.1 | 18.5 |
| CPA-004 | 4-Fluoro | 4-Methoxy | 5.3 | 7.9 |
Challenges and Strategies for Optimizing the this compound Scaffold for Enhanced Selectivity
A significant challenge in developing drugs based on scaffolds like diarylamine, particularly for targets such as kinases, is achieving high selectivity. tandfonline.com The conserved nature of the ATP-binding site across the kinome often leads to off-target effects. rsc.org
Challenges in Achieving Selectivity:
Structural Similarity of Targets: Many kinases share a high degree of structural similarity in their active sites, making it difficult to design inhibitors that target a specific kinase without affecting others. nih.gov
Conformational Flexibility: The flexibility of both the inhibitor and the target protein can lead to multiple binding modes, some of which may result in off-target interactions.
"Undruggable" Targets: A large portion of the proteome has been considered "undruggable" due to the lack of well-defined binding pockets for small molecules. nih.gov
Strategies for Optimization:
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the binding interactions between the inhibitor and the target can guide the design of more selective compounds. morressier.com By identifying unique features in the target's active site, modifications can be made to the this compound scaffold to enhance specific interactions.
Targeting Allosteric Sites: Designing inhibitors that bind to allosteric sites, which are often less conserved than the active site, can lead to improved selectivity. nih.gov
Covalent Inhibition: Introducing a reactive group onto the scaffold that can form a covalent bond with a non-conserved residue, such as a cysteine, near the active site can result in highly selective and potent inhibitors. tandfonline.com
Fragment-Based Drug Discovery: This approach involves screening small chemical fragments for weak binding to the target and then growing or linking them to create a more potent and selective lead compound.
The following table outlines potential modifications to the this compound scaffold and their intended effects on selectivity, based on established medicinal chemistry principles.
| Modification Strategy | Rationale | Potential Outcome |
| Introduction of bulky groups at the para-position of the phenyl ring | Exploit subtle differences in the size and shape of the kinase ATP-binding pocket. | Increased selectivity for kinases with larger binding sites. |
| Addition of hydrogen bond donors/acceptors | Form specific interactions with unique amino acid residues in the target kinase. | Enhanced binding affinity and selectivity. |
| Incorporation of a reactive moiety (e.g., acrylamide) | Covalently bind to a non-conserved cysteine residue near the active site. | Irreversible and highly selective inhibition. |
Integration of Artificial Intelligence and Machine Learning in the Discovery of New this compound Analogues
Applications of AI/ML:
Virtual Screening: AI/ML models can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.govnih.gov This can significantly reduce the time and cost associated with initial hit identification.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity, based on the this compound core structure. nih.gov
Predictive Modeling: Machine learning algorithms can build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties. nih.govumich.edu This allows for the in silico optimization of lead compounds before they are synthesized, saving resources and time. preprints.orgfrontiersin.orgpatsnap.com
| Step | AI/ML Tool | Objective |
| 1. Target Identification | Network-based AI approaches | Identify novel kinase targets for which a diarylamine scaffold would be suitable. |
| 2. Virtual Screening | Deep learning models | Screen millions of virtual compounds to find initial hits with predicted activity. |
| 3. Generative Design | Generative Adversarial Networks (GANs) | Design novel analogues with improved predicted potency and selectivity. |
| 4. ADME-T Prediction | QSAR and other ML models | Predict the pharmacokinetic and toxicity profiles of the designed analogues. |
| 5. Synthesis and Testing | N/A | Synthesize and experimentally validate the most promising candidates. |
Unexplored Research Frontiers and Potential Academic Collaborations
While the diarylamine and phenylacetic acid scaffolds are well-explored in certain therapeutic areas, there remain significant opportunities for new discoveries.
Unexplored Research Frontiers:
Novel Therapeutic Targets: A crowdsourced effort to map the unexplored target space of kinase inhibitors has highlighted numerous kinases for which potent and selective inhibitors are yet to be developed. thesgc.org The this compound scaffold could be a starting point for targeting these understudied kinases.
Polypharmacology: Designing inhibitors that selectively target a specific set of multiple kinases could be a powerful strategy for treating complex diseases like cancer. springernature.com
Targeting Protein-Protein Interactions: While challenging, the development of small molecules that disrupt protein-protein interactions represents a promising frontier in drug discovery.
Potential Academic Collaborations: The complexity and high cost of modern drug discovery necessitate collaboration between academia and industry. acs.orgworldpharmatoday.comdrugbank.comnih.govnih.gov Academic labs often excel in basic research and target validation, while pharmaceutical companies have the resources and expertise for preclinical and clinical development.
Models for Collaboration:
Sponsored Research Agreements: An industrial partner funds specific research projects in an academic lab in exchange for rights to the resulting intellectual property.
Public-Private Partnerships: Consortia of academic institutions, government agencies, and pharmaceutical companies work together to address major challenges in drug discovery.
Open Innovation Platforms: These platforms facilitate the sharing of data and resources between academic and industrial researchers to accelerate discovery.
A successful collaboration would leverage the strengths of both partners: the innovative research environment of academia to explore novel biological targets and mechanisms of action for this compound derivatives, and the drug development expertise of industry to translate these discoveries into new therapies. acs.orgworldpharmatoday.comdrugbank.comnih.gov
Q & A
Q. What are the standard synthetic routes for (3-Chloro-phenylamino)-phenyl-acetic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, 2-(3-chlorophenyl)acetyl chloride (a precursor) reacts with amines under basic conditions (e.g., pyridine) to form amide derivatives . Key parameters include anhydrous conditions, controlled temperatures (e.g., 0–25°C), and stoichiometric ratios to minimize side reactions like hydrolysis. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) (¹H/¹³C) resolves structural features like the chloro-phenylamino group and acetic acid moiety . Mass spectrometry (MS) confirms molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers distinguish this compound from structurally similar phenylacetic acid derivatives?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, while differential scanning calorimetry (DSC) compares melting points. Chromatographic retention times (HPLC or GC) and fragmentation patterns in MS further differentiate analogs like 4-chloro or trifluoromethyl-substituted variants .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across different studies?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis (PCA)) identifies confounding variables such as solvent polarity or impurity profiles. Dose-response curves and standardized assays (e.g., enzyme inhibition kinetics) reduce variability. Cross-validation with orthogonal methods (e.g., in silico docking vs. in vitro binding) clarifies mechanisms .
Q. How does the chloro-substitution pattern influence the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) predict binding affinities to receptors like cyclooxygenase-2 (COX-2) or neurotransmitter transporters. The 3-chloro group enhances lipophilicity (logP ~2.8), improving membrane permeability, while steric effects may reduce binding to polar active sites . Comparative studies with 4-chloro or unsubstituted analogs validate these effects .
Q. What experimental designs are optimal for studying the compound’s metabolic stability in vitro?
- Methodological Answer : Use liver microsomes (human or rodent) with NADPH cofactors to assess Phase I metabolism. LC-MS/MS quantifies parent compound depletion and identifies metabolites via fragmentation patterns. Control for pH, temperature, and microsome protein concentration. Parallel assays with CYP450 inhibitors (e.g., ketoconazole) pinpoint metabolic pathways .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis | Nucleophilic substitution, Friedel-Crafts | Anhydrous conditions, stoichiometric ratios | |
| Characterization | NMR, HPLC, MS | Solvent purity, calibration standards | |
| Bioactivity Screening | Enzyme inhibition assays, molecular docking | Target protein conformation, buffer pH | |
| Data Analysis | PCA, ANOVA | Normalization, outlier detection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
